molecular formula C13H16N2O3S B2583532 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1448052-80-9

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2583532
CAS RN: 1448052-80-9
M. Wt: 280.34
InChI Key: ZPEOVZKSZDDGPE-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, also known as MTMEIC, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of compounds similar to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, underscoring the chemical properties and potential applications of such molecules. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, illustrates the exploration of chemical properties for therapeutic applications (Owton et al., 1995). Similarly, the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents represents the ongoing research into bioactive compounds with specific therapeutic targets (Abu‐Hashem et al., 2020).

Pharmacological Evaluation

Pharmacological studies have also been conducted to evaluate the therapeutic potential of compounds structurally related to this compound. The discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists, such as the design, synthesis, and evaluation of 3-ethoxyquinoxalin-2-carboxamides, highlights the pursuit of novel therapeutic agents targeting specific receptors (Mahesh et al., 2011). This research indicates a broader interest in developing receptor-specific drugs for mental health conditions.

Antitumor and Cytotoxicity Studies

Research into the cytotoxicity of new compounds provides crucial data for anticancer drug development. The synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, exemplify efforts to identify potential antitumor agents (Hassan et al., 2014).

Advanced Material Research

The compound's application extends beyond pharmacology into materials science, where its derivatives are explored for unique properties. For example, N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores demonstrate the versatility of related compounds in creating materials with specific optical properties (Witalewska et al., 2019).

Mechanism of Action

Target of Action

It is suggested that this compound may act as a non-atp competitive kinase inhibitor .

Mode of Action

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE interacts with its targets by promoting mitotic arrest and apoptosis . This suggests that the compound may inhibit cell division and induce programmed cell death.

Biochemical Pathways

Given its potential role as a kinase inhibitor , it may impact pathways involving protein phosphorylation, which are crucial for many cellular processes.

Result of Action

The molecular and cellular effects of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE’s action include the potential to induce mitotic arrest and apoptosis . This suggests that the compound may halt cell division and trigger programmed cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-6-10(15-18-8)13(16)14-7-11(17-3)12-5-4-9(2)19-12/h4-6,11H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOVZKSZDDGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=NOC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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